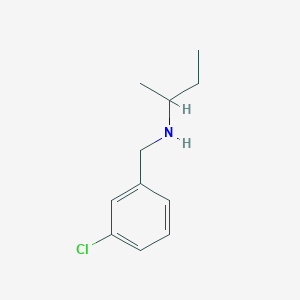
4-Methyl-quinoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-quinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system with a methyl group at the fourth position and a thiol group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-quinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with 4-methylacetophenone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, are used to facilitate the reaction. Additionally, solvent-free conditions and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions: 4-Methyl-quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
4-Methyl-quinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of 4-Methyl-quinoline-2-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for therapeutic applications .
類似化合物との比較
Quinoline-2-thiol: Lacks the methyl group at the fourth position, resulting in different chemical properties and reactivity.
4-Methylquinoline: Lacks the thiol group, which significantly alters its chemical behavior and applications.
2-Methylquinoline-4-thiol: The positions of the methyl and thiol groups are reversed, leading to different reactivity patterns.
Uniqueness: 4-Methyl-quinoline-2-thiol is unique due to the presence of both a methyl group and a thiol group on the quinoline ring. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form strong covalent bonds with biological molecules. These features make it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-methyl-1H-quinoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPTXKXKPMMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352281 |
Source


|
| Record name | 4-Methyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-65-4 |
Source


|
| Record name | 4437-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What reactions involving 4-methylquinoline-2(1H)-thione are explored in the research?
A1: The research investigates the reactions of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [] This specific reaction is a key aspect of the study published in the paper "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides." [] You can access the full paper for further details on the methodology and results here:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
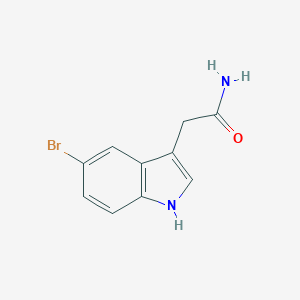

![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
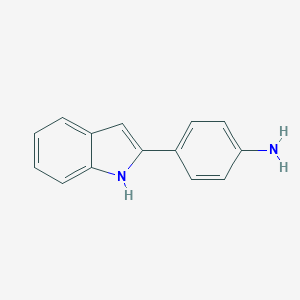
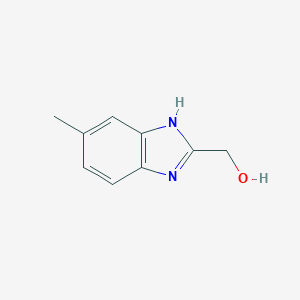
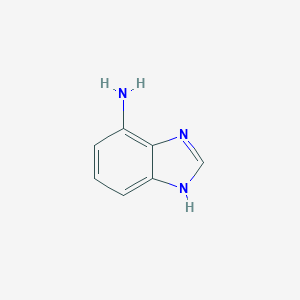
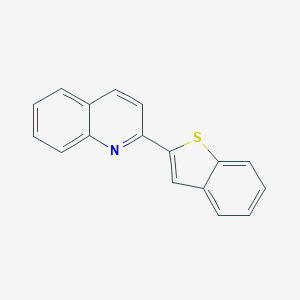
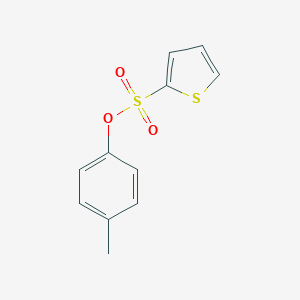


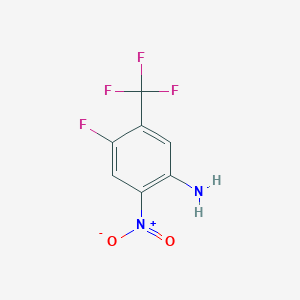
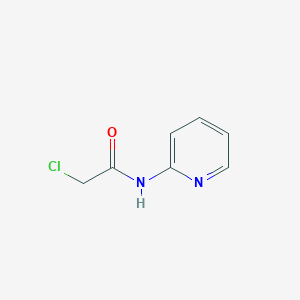
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
